molecular formula C13H16ClFN2O B7556654 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide

4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide

Cat. No. B7556654
M. Wt: 270.73 g/mol
InChI Key: MFJWVZUXQDCZQZ-UHFFFAOYSA-N
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Description

4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide, also known as CFMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFMPB belongs to the class of piperidine derivatives and is characterized by its unique chemical structure that makes it an attractive candidate for various research applications.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide is complex and involves its interaction with the sigma-1 receptor. 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide has been shown to bind to the sigma-1 receptor with high affinity, which leads to the modulation of various cellular processes. 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide has been shown to modulate calcium signaling, which is important for various cellular processes, including neurotransmitter release, gene expression, and cell survival.
Biochemical and Physiological Effects:
4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide has been shown to have various biochemical and physiological effects. 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels. 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide has been shown to have neuroprotective effects, which may have potential applications in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide has several advantages for lab experiments. 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide has a high affinity for the sigma-1 receptor, which makes it an attractive candidate for studying the role of the sigma-1 receptor in various cellular processes. 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide is also highly selective for the sigma-1 receptor, which reduces the potential for off-target effects. However, 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide has some limitations for lab experiments. 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide is a relatively new compound, and its long-term effects on cellular processes are not well understood. 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide is also a complex compound to synthesize, which may limit its availability for researchers.

Future Directions

There are several future directions for research on 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide. One potential direction is to study the role of 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide in the treatment of various neurological disorders. 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide has been shown to have neuroprotective effects, which may have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and depression. Another potential direction is to study the long-term effects of 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide on cellular processes. 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide is a relatively new compound, and its long-term effects on cellular processes are not well understood. Finally, researchers may investigate the potential of 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide as a tool for studying the sigma-1 receptor and its role in various cellular processes.
Conclusion:
In conclusion, 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide has a unique chemical structure that makes it an attractive candidate for various research applications. 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide has been shown to have a high affinity for the sigma-1 receptor, which is involved in various neurological processes. 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide has potential applications in the treatment of various neurological disorders, and researchers may investigate its long-term effects on cellular processes.

Synthesis Methods

4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method of 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide is complex and requires expertise in organic chemistry. The first step in the synthesis of 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide involves the reaction of 4-chloro-2-fluoroaniline with N-methylpiperidine in the presence of a catalyst. This reaction produces N-methyl-4-chloro-2-fluoro-N-(4-piperidinyl)aniline, which is then reacted with benzoyl chloride to produce 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide.

Scientific Research Applications

4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide has been extensively studied for its potential applications in scientific research. One of the primary research applications of 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide is in the field of neuroscience. 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various neurological processes. 4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide has been used to study the role of the sigma-1 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O/c1-17(10-4-6-16-7-5-10)13(18)11-3-2-9(14)8-12(11)15/h2-3,8,10,16H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJWVZUXQDCZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-fluoro-N-methyl-N-piperidin-4-ylbenzamide

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